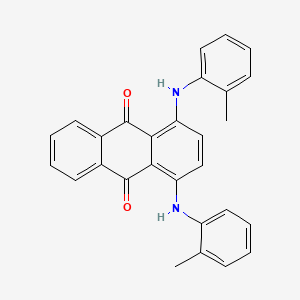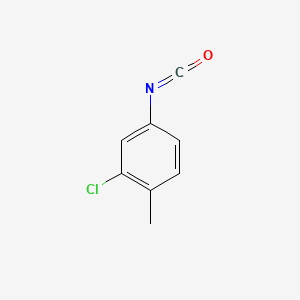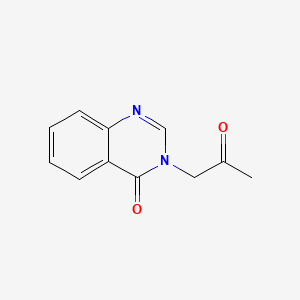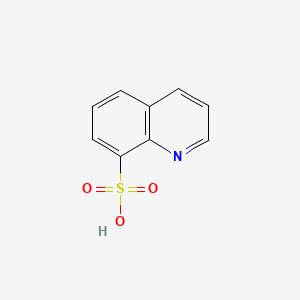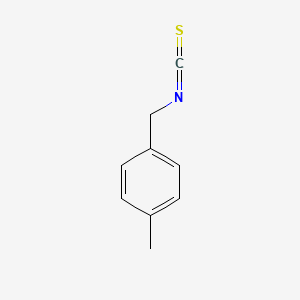
4-Methylbenzyl isothiocyanate
Overview
Description
4-Methylbenzyl isothiocyanate is a compound that belongs to the class of isothiocyanates, which are known for their presence in cruciferous vegetables and their potential health benefits. While the provided papers do not directly discuss 4-methylbenzyl isothiocyanate, they do provide insights into the properties and reactions of structurally related isothiocyanates and benzyl compounds.
Synthesis Analysis
The synthesis of isothiocyanate compounds can be achieved through various methods. For example, the synthesis of 6-isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione was performed for use as a chemiluminescence derivatization reagent for amines in liquid chromatography . Similarly, 4-methylbenzyl isothiocyanate could be synthesized by reacting 4-methylbenzoyl chloride with potassium thiocyanate to afford the corresponding isothiocyanate in situ, as demonstrated in the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea .
Molecular Structure Analysis
The molecular structure of isothiocyanate compounds can be characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a polar nematogen 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene was determined using single-crystal X-ray diffraction, revealing a slightly bow-shaped molecule with a planar phenyl ring and a linear isothiocyanato group . This suggests that 4-methylbenzyl isothiocyanate may also exhibit a linear isothiocyanato group attached to a benzyl ring.
Chemical Reactions Analysis
Isothiocyanates are known to react with amines to form thioureas. The paper on the reactions of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with various isothiocyanates demonstrates the formation of N,N'-disubstituted thioureas, which could be analogous to reactions involving 4-methylbenzyl isothiocyanate . Additionally, isothiocyanates can act as substrates for human glutathione transferases, promoting the addition of the thiol group of glutathione to the electrophilic carbon of the isothiocyanate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates can be inferred from related compounds. For example, the study of methyl 4-hydroxybenzoate, a structurally related benzyl compound, provides insights into its intermolecular interactions, crystal packing, and chemical quantum parameters through Hirshfeld surface analysis and computational calculations . These techniques could be applied to 4-methylbenzyl isothiocyanate to understand its properties better.
Scientific Research Applications
-
Neurology
- Application: Benzyl isothiocyanate (BITC) has been found to ameliorate cognitive function in mice with chronic temporal lobe epilepsy .
- Method: The study used a lithium-pilocarpine-induced temporal lobe epileptic mice model. They conducted Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .
- Results: BITC enhances cognitive function and motor ability in mice. It also plays a positive role in neuroprotection, especially in the cortex. The BITC treatment group showed enhanced transcription levels of Nrf2, HO-1, and NQO1, along with increased GSH-Px activity, and a decrease in MDA content .
-
Bioconjugation
- Application: The labelling of antibodies with isothiocyanates, including 4-Methylbenzyl isothiocyanate, has a long history of more than half a century .
- Method: The goal of this research project was the systematic investigation of the pH-dependent reactivity .
- Results: The application of FITC is still one of the most prevalent methods for the attachment of fluorophores to immunoglobulins .
-
Nutrition
- Application: Isothiocyanates, including 4-Methylbenzyl isothiocyanate, are found in cruciferous vegetables and have been shown to have health benefits .
- Method: These compounds are formed from glucosinolates, secondary metabolites found in plants from the Brassicaceae family .
- Results: Numerous studies have demonstrated the diverse bioactivities of various isothiocyanates, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
-
Cancer Research
- Application: Benzyl isothiocyanate, and other isothiocyanates in general, were found to be protective against pancreatic carcinogenesis in vitro .
- Method: The study focused on the expression of the p21/WAF1 gene .
- Results: A recent published study showed its restraining impact on obesity, fatty liver, and insulin resistance in a diet-induced obesity mouse model .
-
Food Preservation
- Application: Isothiocyanates are used in food packaging as natural antimicrobials or natural preservatives to improve the shelf life of foodstuffs .
- Method: The review addresses the detailed evidences supporting the biological activities, bioavailability and stability, methods of extraction, and explanation for their taste perception .
- Results: The utilization of these isothiocyanates in food packaging has shown promising results in improving the shelf life of foodstuffs .
-
Phytochemicals and Human Health
- Application: Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables .
- Method: This comprehensive review aims to consolidate the current understanding of Moringa isothiocyanates, mainly 4- [ (α-L-rhamnosyloxy) benzyl] isothiocyanate), comparing this compound with other well-studied isothiocyanates such as sulforaphane and phenyl ethyl isothiocyanates .
- Results: The focus is directed toward elucidating differences and similarities in the efficacy of these compounds as agents with anticancer, anti-inflammatory, and antioxidative properties .
-
Obesity and Insulin Resistance
- Application: Benzyl isothiocyanate, and other isothiocyanates in general, were found to have a restraining impact on obesity, fatty liver, and insulin resistance in a diet-induced obesity mouse model .
- Method: The study focused on the expression of the p21/WAF1 gene .
- Results: A recent published study showed its restraining impact on obesity, fatty liver, and insulin resistance in diet-induced obesity mouse model .
-
Food Packaging
- Application: Isothiocyanates are used in food packaging as natural antimicrobials or natural preservatives to improve shelf life of foodstuffs .
- Method: The review addresses the detailed evidences supporting the biological activities, bioavailability and stability, methods of extraction, and explanation for their taste perception .
- Results: The utilization of these isothiocyanates in food packaging has shown promising results in improving the shelf life of foodstuffs .
Safety And Hazards
properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXIUBJXQISJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190434 | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl isothiocyanate | |
CAS RN |
3694-46-0 | |
| Record name | 1-(Isothiocyanatomethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, p-methylbenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methylbenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3694-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylbenzyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NST594XT9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



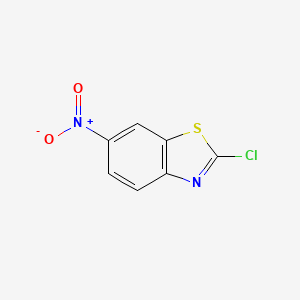
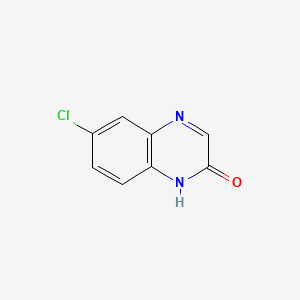
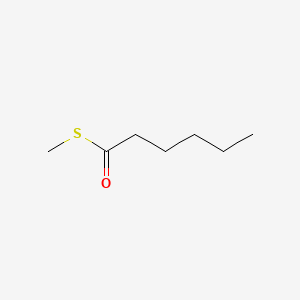
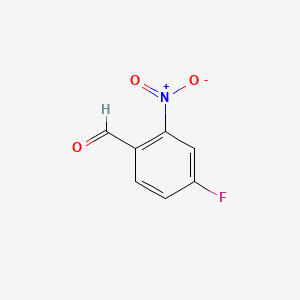

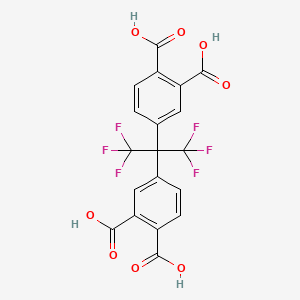

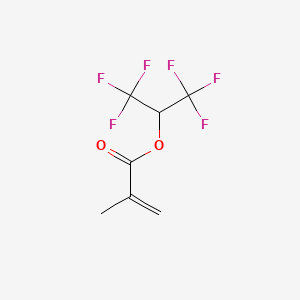
![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)
